2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide
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Overview
Description
2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their significant pharmacological activities and are widely studied in medicinal chemistry. The presence of the imidazo[1,2-a]pyrimidine core in the structure contributes to its biological activity, making it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the use of palladium-catalyzed coupling reactions, such as the Suzuki reaction, to integrate the pyrimidine ring into the structure . Other methods involve the Vilsmeier-Haack reaction to synthesize intermediate aldehydes, which are then further reacted to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of silica-coated magnetic nanoparticles as catalysts have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent, particularly in breast cancer cells.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyrimidine core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of cancer cell proliferation, reduction of inflammation, and inhibition of viral replication .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyrimidine: Similar core structure with variations in functional groups.
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: Contains a fluorine atom and a pyridine ring, similar to the target compound.
Uniqueness
2-fluoro-N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)benzamide is unique due to its specific combination of the imidazo[1,2-a]pyrimidine core with a fluorine atom and a benzamide group. This unique structure contributes to its distinct pharmacological properties and makes it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
2-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-13-7-8-14(18-12-25-10-4-9-22-20(25)24-18)11-17(13)23-19(26)15-5-2-3-6-16(15)21/h2-12H,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEMXJLSGMFTSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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